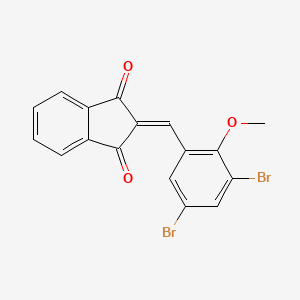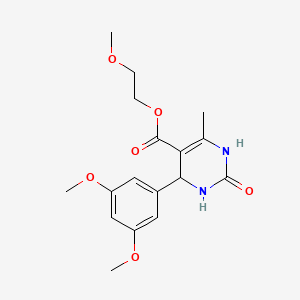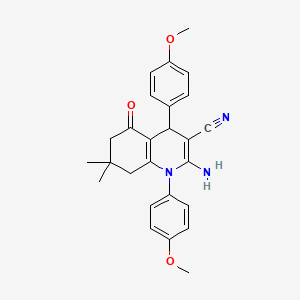![molecular formula C24H19Br2N3O8 B11538238 4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11538238.png)
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and bromine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2,6-dibromo-4-methoxyphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy substituents but lacks the hydrazone and nitro groups.
4-Nitrobenzoic acid: Contains the nitro group but lacks the complex structure of the target compound.
2,6-Dibromo-4-nitroaniline: Contains both bromine and nitro groups but lacks the methoxy and hydrazone functionalities.
Uniqueness
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C24H19Br2N3O8 |
|---|---|
分子量 |
637.2 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O8/c1-34-17-10-18(25)23(19(26)11-17)36-13-22(30)28-27-12-14-3-8-20(21(9-14)35-2)37-24(31)15-4-6-16(7-5-15)29(32)33/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
InChI 键 |
VFTCBZBLQUAEGU-KKMKTNMSSA-N |
手性 SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
规范 SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538192.png)


![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
![6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)

![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
